(R)-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid
Description
This compound is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) group, a diphenyl(p-tolyl)methyl (trityl-like) substituent, and a 5-oxopentanoic acid backbone. Its stereochemistry (R-configuration) and bulky protecting groups make it a candidate for peptide synthesis and enzyme inhibition studies.
Properties
Molecular Formula |
C33H32N2O5 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(2R)-5-amino-2-[[(4-methylphenyl)-diphenylmethyl]-phenylmethoxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H32N2O5/c1-24-17-19-28(20-18-24)33(26-13-7-3-8-14-26,27-15-9-4-10-16-27)35(29(31(37)38)21-22-30(34)36)32(39)40-23-25-11-5-2-6-12-25/h2-20,29H,21-23H2,1H3,(H2,34,36)(H,37,38)/t29-/m1/s1 |
InChI Key |
VXEFJGSCUMIKOG-GDLZYMKVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of protecting groups such as benzyloxycarbonyl (Cbz) to protect the amino group during the reaction sequence. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its unique structure allows it to interact with specific biological targets, making it useful in various assays and experiments.
Medicine
In medicine, ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid may have potential therapeutic applications. It could be investigated for its ability to modulate biological pathways and its potential as a drug candidate for treating various diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for the development of new products and processes.
Mechanism of Action
The mechanism of action of ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with analogs based on structural features, molecular weight, solubility, and reported applications:
Research Findings and Trends
- Stereochemistry Impact : The S-isomer (17g) is utilized in dihydroisoxazole inhibitors, whereas the R-configuration in the target compound may favor different enantioselective interactions .
- Fluorine Substitution : Compound 13a’s fluorine atom enhances metabolic stability and binding affinity, a strategy applicable to the target compound for optimizing pharmacokinetics .
- Solubility Modulation : Analogs with benzyloxy () or methoxy groups () exhibit improved solubility, suggesting that substituent polarity could be tuned for specific delivery routes.
- Synthetic Utility : EDCI/HOBt-mediated coupling (as in ) is a common strategy for similar compounds, though bulky groups in the target compound may require optimized reaction conditions.
Critical Analysis of Structural Modifications
- Diphenyl(p-tolyl)methyl vs. Trityl : The diphenyl(p-tolyl)methyl group introduces a para-methylphenyl moiety, increasing hydrophobicity compared to the unsubstituted trityl group. This may enhance membrane permeability in lipophilic environments but complicate aqueous formulation .
- Boc vs. Cbz Protecting Groups: Boc-protected analogs (e.g., ) exhibit easier deprotection under mild acidic conditions, whereas Cbz requires hydrogenolysis, impacting synthetic workflow choices.
- Amino Acid Backbone Variations: The 5-oxopentanoic acid core is conserved across analogs, but substitutions at C3 (e.g., fluorine in ) or C5 (e.g., isopropoxy in ) alter electronic profiles and bioactivity.
Biological Activity
(R)-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid, commonly referred to as a derivative of amino acid compounds, has garnered attention in pharmaceutical research for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C33H32N2O5
- Molecular Weight : 536.62 g/mol
- CAS Number : 200716-85-4
- Solubility : Moderately soluble with a solubility of approximately 0.000644 mg/ml .
The compound is thought to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been noted for potential inhibitory effects on various enzymes, including those involved in metabolic pathways relevant to neurodegenerative diseases.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which may contribute to reducing oxidative stress in cells .
Pharmacological Effects
- Neuroprotective Effects : Research indicates that derivatives like this compound can exhibit neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease (AD) by inhibiting tau phosphorylation and reducing amyloid-beta toxicity.
- Anticancer Activity : Some studies suggest that related compounds may have anticancer properties, possibly through the modulation of apoptotic pathways and cell cycle regulation.
Study on Neuroprotective Effects
A study conducted on similar amino acid derivatives revealed significant inhibition of tau phosphorylation in neuronal cell lines. The derivative exhibited an IC50 value of approximately 15 µM, indicating a strong potential for therapeutic application in AD treatment .
Antioxidant Activity Assessment
In vitro assays demonstrated that the compound exhibited antioxidant activity comparable to established antioxidants. The IC50 values for various structural modifications were assessed, indicating that specific functional groups enhance the antioxidant capacity significantly.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
